

Su 10603: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: Su 10603

Cat. No.: B1681773

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Introduction

Su 10603 is a non-steroidal small molecule inhibitor primarily targeting the enzyme steroid 17 α -hydroxylase/17,20-lyase, also known as cytochrome P450 17A1 (CYP17A1). This enzyme is a critical bottleneck in the steroidogenesis pathway, responsible for the synthesis of androgens and glucocorticoids. Due to its central role in hormone production, CYP17A1 is a key target for the development of therapeutics for hormone-dependent diseases, particularly prostate cancer. This technical guide provides a comprehensive overview of the target specificity and selectivity of **Su 10603**, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.

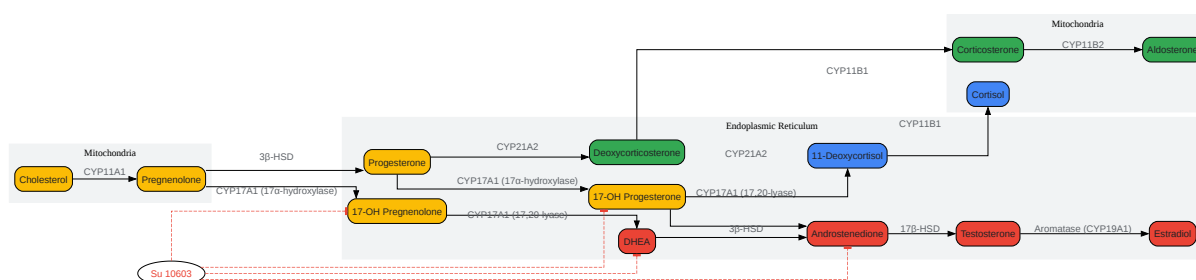
Target Specificity and Selectivity Profile of Su 10603

Su 10603 exhibits potent inhibition of CYP17A1. However, it is not entirely specific for this enzyme and displays inhibitory activity against other cytochrome P450 enzymes and monooxygenases. The following table summarizes the available quantitative data on the inhibitory activity of **Su 10603** against various targets. It is important to note that direct comparisons of IC₅₀ values should be made with caution as they can be influenced by varying experimental conditions.

Target Enzyme	Substrate/Reaction	Organism/System	Approximate IC50/Inhibition	Reference
Primary Target				
Steroid 17 α -hydroxylase (CYP17A1)	Pregnenolone/Progesterone	Guinea Pig Adrenal Microsomes	Potent Inhibitor (Specific IC50 not cited)	
Off-Target Activities				
11 β -hydroxylase	Guinea Pig Adrenal Mitochondria	~0.5 mM		
Cholesterol side-chain cleavage	Guinea Pig Adrenal Mitochondria	~0.1 mM		
Benzo[a]pyrene hydroxylase	Benzo[a]pyrene	Guinea Pig Adrenal Microsomes	~0.05 mM	
Benzphetamine demethylase	Benzphetamine	Guinea Pig Adrenal Microsomes	~0.05 mM	
Ethylmorphine demethylation	Ethylmorphine	Rat Liver Microsomes	0.1 - 0.2 mM (for ~50% inhibition)	
Aniline hydroxylation	Aniline	Rat Liver Microsomes	0.1 - 0.2 mM (for ~50% inhibition)	
Benzo[a]pyrene hydroxylation	Benzo[a]pyrene	Rat Liver Microsomes	0.1 - 0.2 mM (for ~50% inhibition)	

Signaling Pathway Inhibition: The Steroidogenesis Pathway

The primary mechanism of action of **Su 10603** is the disruption of the steroidogenesis pathway through the inhibition of CYP17A1. This enzyme catalyzes two critical reactions: the 17 α -hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens like testosterone and estrogens. By inhibiting CYP17A1, **Su 10603** effectively blocks the production of these sex hormones. Furthermore, the inhibition of 17 α -hydroxylation also impacts the synthesis of cortisol, a major glucocorticoid.



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